

Dactolisib mechanism of action PI3K mTOR inhibition

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Compound Focus: Dactolisib

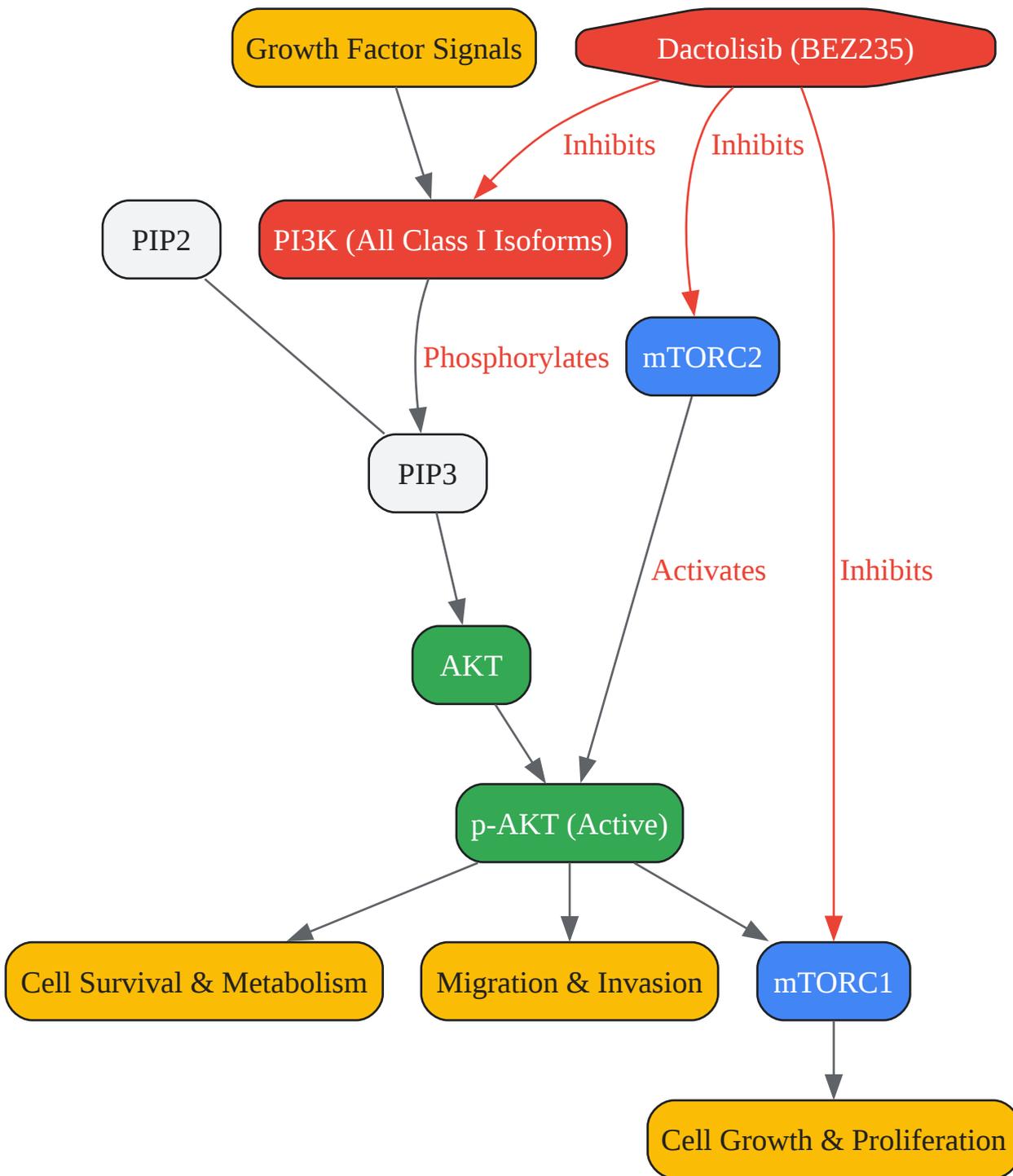
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Mechanism of Action: Detailed Signaling Pathway

Dactolisib exerts its effects by directly inhibiting the activity of PI3K and mTOR kinases, which are pivotal nodes in a critical pro-survival signaling pathway.



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Dactolisib inhibits PI3K and mTOR complexes to block oncogenic signaling.

Inhibition of this pathway by **dactolisib** leads to multifaceted antitumor effects [1] [2]:

- **Cell Cycle Arrest:** **Dactolisib** induces a G1-phase arrest by preventing the mTOR-driven synthesis of proteins required for cell cycle progression [1] [3].
- **Induction of Apoptosis:** By lowering the levels of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic signals, **dactolisib** promotes programmed cell death [1].
- **Reduced Metastatic Potential:** The drug attenuates the migration and invasion capabilities of cancer cells, likely through interference with pathway-driven cytoskeletal remodeling [1].

Key Preclinical Evidence and Experimental Data

Extensive *in vitro* and *in vivo* studies have characterized the antitumor activity of **dactolisib** across various cancer types, both as a single agent and in combination with other therapies.

Quantitative Data on Cellular Effects

The following table consolidates key findings from preclinical studies in glioblastoma (GBM) and gastric cancer (GC) models [1] [2].

Cancer Model	Treatment	Effect on Cell Viability	Effect on Apoptosis	Key Molecular Changes
GBM Cells (A172)	TMZ+RT	Reduced	Induced	-

| | TMZ+RT+ **Dactolisib** | **Enhanced reduction** | **Significantly enhanced** (44.5% vs 30.3% without **dactolisib**) | ↑ p27, ↓ Bcl-2, ↓ p-AKT, ↓ mTOR [1] | | **GBM Cells (T98G - TMZ resistant)** | TMZ+RT+ **Dactolisib** | **Enhanced reduction** | **Enhanced** | ↓ **MGMT protein expression** [1] | | **PTX-Resistant GC Cells (HGC-27R)** | **Dactolisib** alone | **Significant suppression** | **Induced** | ↓ p-AKT, ↓ p-S6; **Reversal of EMT markers** [2] |

Detailed Experimental Protocols

To help contextualize the data, here are the methodologies used in the key studies cited above.

1. Cell Viability and Cytotoxicity Assay (from [1])

- **Objective:** To determine the effect of **dactolisib**, alone and combined with standard care (TMZ+RT), on GBM cell viability.
- **Cell Lines:** Human GBM lines A172, SHG44, T98G.
- **Compounds:** **Dactolisib** (doses: 10 nM, 40 nM), Temozolomide (TMZ, 100 μ M).
- **Procedure:**
 - Cells are seeded in plates and allowed to adhere.
 - Treatments are applied: DMSO (control), TMZ alone, **dactolisib** alone, TMZ+RT, TMZ+RT+**dactolisib**.
 - After incubation, the CCK-8 assay solution is added to each well.
 - Absorbance is measured at 450 nm to determine the number of viable cells.
- **Analysis:** Dose-response and time-course curves are generated to calculate IC₅₀ values.

2. Apoptosis Analysis by Flow Cytometry (from [1])

- **Objective:** To quantify the pro-apoptotic effect of treatments.
- **Staining:** Cells are stained with Annexin V-FITC and Propidium Iodide (PI) after treatment.
- **Procedure:**
 - Cells are harvested and washed after a 24-hour treatment (e.g., with 20 nM **dactolisib** + 100 μ M TMZ + RT).
 - The cell pellet is resuspended in binding buffer.
 - Annexin V-FITC and PI are added, followed by incubation in the dark.
 - Cell suspension is analyzed by flow cytometry.
- **Analysis:** Cells are categorized as live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).

3. Western Blotting for Pathway Analysis (from [1] [2])

- **Objective:** To assess changes in protein expression and phosphorylation in key pathway components.
- **Procedure:**
 - Total protein is extracted from treated and control cells.
 - Protein concentration is determined, and equal amounts are separated by SDS-PAGE gel electrophoresis.
 - Proteins are transferred to a PVDF or nitrocellulose membrane.
 - The membrane is blocked and then incubated with primary antibodies (e.g., against p-AKT, mTOR, p27, Bcl-2, MGMT).
 - After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
 - Protein bands are visualized using chemiluminescence detection.
- **Analysis:** Band intensity is quantified to compare expression levels between treatment groups.

Clinical Translation and Challenges

While **dactolisib** showed promising preclinical activity, its clinical development has faced significant challenges.

Cancer Type	Clinical Trial Phase	Key Findings / Status
Advanced Solid Tumors	Phase Ib	Combination with everolimus showed limited efficacy and poor tolerability . Common toxicities: fatigue, diarrhea, nausea, mucositis, elevated liver enzymes [4].
Advanced Pancreatic NET (pNET)	Phase II	Terminated due to insufficient normal tissue tolerance [5].
Advanced Renal Cell Carcinoma	Phase I	Terminated prematurely due to toxicity and lack of clinical efficacy [5].
HER2- Negative Breast Cancer	Phase Ib/II	Completed, but results not prominently reported [5].
Post-Exposure Prophylaxis for COVID-19	-	Investigated as RTB101 [6].

The primary hurdles for **dactolisib** have been its **challenging safety profile and low oral bioavailability**, which are linked to gastrointestinal-specific toxicity and high inter-patient variability in drug exposure [4]. A phase Ib study also highlighted a significant drug-drug interaction, where **dactolisib** decreased the clearance of everolimus, complicating combination regimens [4].

Conclusion

Dactolisib is a well-characterized dual PI3K/mTOR inhibitor with a strong mechanistic rationale and robust preclinical data demonstrating its efficacy in sensitizing cancer cells to chemotherapy and radiotherapy, and in overcoming drug resistance. However, its transition to clinical practice has been hampered by

pharmacokinetic limitations and toxicity. Despite these setbacks, **dactolisib** remains a valuable tool compound for understanding PI3K/mTOR pathway biology. Its development journey underscores the importance of optimizing drug-like properties in tandem with target potency for successful cancer drug development.

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